tert-butyl N-[(1R)-3-cyano-1-phenylpropyl]carbamate
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Overview
Description
tert-Butyl N-[(1R)-3-cyano-1-phenylpropyl]carbamate: is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a cyano group, and a phenylpropyl group attached to a carbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(1R)-3-cyano-1-phenylpropyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable precursor. One common method involves the use of tert-butyl hydroperoxide and benzyl cyanide under metal-free conditions. The reaction proceeds through Csp3–H bond oxidation, C–CN bond cleavage, and C–O bond formation . Another method involves the use of flow microreactors for the direct introduction of the tert-butoxycarbonyl group into various organic compounds .
Industrial Production Methods: Industrial production of tert-butyl carbamates often involves the use of tert-butyl dicarbonate and sodium azide, followed by Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate . This method allows for high yields at low temperatures.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-[(1R)-3-cyano-1-phenylpropyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly involving the cyano group.
Reduction: Reduction reactions can target the cyano group, converting it to an amine.
Substitution: The carbamate group can participate in substitution reactions, especially under acidic or basic conditions.
Common Reagents and Conditions:
Oxidation: tert-Butyl hydroperoxide is commonly used for oxidation reactions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst.
Substitution: Acidic conditions (e.g., trifluoroacetic acid) or basic conditions (e.g., sodium hydroxide) are often used for substitution reactions.
Major Products:
Oxidation: Oxidation of the cyano group can lead to the formation of carboxylic acids.
Reduction: Reduction of the cyano group results in the formation of primary amines.
Substitution: Substitution reactions can yield various derivatives depending on the substituents introduced.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-[(1R)-3-cyano-1-phenylpropyl]carbamate is used as a reagent in the synthesis of N-Boc-protected anilines and tetrasubstituted pyrroles
Biology: The compound is utilized in biological research for the protection of amine groups in peptide synthesis. The tert-butyl carbamate group can be selectively removed under mild conditions, making it useful for the stepwise construction of peptides .
Medicine: In medicinal chemistry, this compound is explored for its potential as a prodrug. The carbamate group can be hydrolyzed in vivo to release the active drug, providing a controlled release mechanism .
Industry: Industrially, the compound is used in the production of pharmaceuticals and agrochemicals. Its stability and reactivity make it suitable for large-scale synthesis of complex molecules .
Mechanism of Action
The mechanism of action of tert-butyl N-[(1R)-3-cyano-1-phenylpropyl]carbamate involves the hydrolysis of the carbamate group to release the active amine. This process is facilitated by enzymes such as esterases and amidases in biological systems. The released amine can then interact with its molecular targets, which may include enzymes, receptors, or other proteins, to exert its biological effects .
Comparison with Similar Compounds
tert-Butyl carbamate: A simpler carbamate with similar protective properties for amines.
tert-Butyl N-[(1R,3R,4R)-3-hydroxy-4-sulfanylcyclohexyl]carbamate: Another carbamate with a different substituent, used in similar applications.
tert-Butyl ((1R,3S)-3-aminocyclopentyl)carbamate: A related compound with an aminocyclopentyl group, used in peptide synthesis.
Uniqueness: tert-Butyl N-[(1R)-3-cyano-1-phenylpropyl]carbamate is unique due to the presence of the cyano group, which imparts distinct reactivity and potential for further functionalization. Its combination of a tert-butyl group and a cyano group makes it a valuable intermediate in organic synthesis and medicinal chemistry .
Properties
IUPAC Name |
tert-butyl N-[(1R)-3-cyano-1-phenylpropyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-15(2,3)19-14(18)17-13(10-7-11-16)12-8-5-4-6-9-12/h4-6,8-9,13H,7,10H2,1-3H3,(H,17,18)/t13-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXVDLPYGMPURTG-CYBMUJFWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC#N)C1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CCC#N)C1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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